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molecular formula C12H9ClN2O2 B8420211 2-(5-Chloro-2-nitrobenzyl)pyridine

2-(5-Chloro-2-nitrobenzyl)pyridine

Cat. No. B8420211
M. Wt: 248.66 g/mol
InChI Key: VLUQBRDHRYJNLP-UHFFFAOYSA-N
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Patent
US07396958B2

Procedure details

To 22.44 g of potassium tert-butoxide in 500 ml of dimethyl sulfoxide are slowly added 8.66 g of 4-chloronitrobenzene and 8.2 g of 2-chloromethylpyridine dissolved in 100 ml of dimethyl sulfoxide. After 18 hours at room temperature, the mixture is hydrolysed with saturated ammonium chloride solution and extracted three times with dichloromethane. The organic phase is dried over anhydrous sodium sulfate and concentrated. The residue is filtered through silica H, eluting with dichloromethane, to give 10.695 g of the expected product.
Quantity
22.44 g
Type
reactant
Reaction Step One
Quantity
8.66 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.Cl[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1.[Cl-].[NH4+]>CS(C)=O>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[C:10]([CH:9]=1)[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
22.44 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
8.66 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
8.2 g
Type
reactant
Smiles
ClCC1=NC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The residue is filtered through silica H
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=CC(=C(CC2=NC=CC=C2)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.695 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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